molecular formula C11H12BrNO3 B2552034 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide CAS No. 1040064-49-0

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide

Cat. No.: B2552034
CAS No.: 1040064-49-0
M. Wt: 286.125
InChI Key: TWUYKDGCHSKHQL-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide is an organic compound with a complex structure that includes a bromine atom, a formyl group, and a phenoxy group

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce the bromine atom. This is followed by formylation to add the formyl group. The final step involves the reaction of the intermediate with N-methylpropanamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the bromine atom results in the formation of a hydrogen-substituted derivative .

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(11(15)13-2)16-10-4-3-9(12)5-8(10)6-14/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYKDGCHSKHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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